2-Chloro-3-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

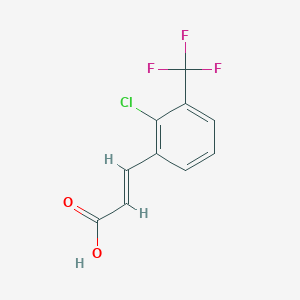

2-Chloro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

[2+2] Photodimerization Reactions

The compound undergoes topochemical [2+2] photodimerization under UV irradiation, forming cyclobutane derivatives. This reaction is highly dependent on crystal packing and substituent orientation:

-

Product : 3,3′-Dichloro-6,6′-bis(trifluoromethyl)-β-truxinic acid (cyclobutane dimer) .

-

Conditions : UV light (λ = 302 nm), solid-state reaction.

-

Yield : Near-quantitative (≥95%) in β-type polymorphs due to optimal molecular alignment .

| Parameter | Value/Description |

|---|---|

| Reaction Type | Solid-state [2+2] dimerization |

| Light Source | 302 nm UV lamp |

| Polymorph Stability | β₁ → β₂ phase transition at 119°C |

Nucleophilic Substitution Reactions

The chlorine atom at position 2 participates in nucleophilic substitution under basic conditions:

-

Example : Reaction with 4-methylthiophenol (nucleophile) in the presence of Cs₂CO₃ yields 3-thioether derivatives .

-

Mechanism : Halophilic attack followed by protonation (Scheme 1) .

Key Observations :

-

Selectivity : Chloro derivatives show higher selectivity (88:12 product:starting material ratio) compared to bromo/iodo analogs due to stronger C-Cl bond energy .

-

Reagents : Cs₂CO₃ > K₂CO₃ for minimizing reduction side reactions .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to specific positions:

-

Chlorination : Reaction with Cl₂ in acetic acid introduces additional chlorine at position 5, forming 2,5-dichloro derivatives .

-

Bromination : Similar reactivity observed with Br₂, yielding 5-bromo analogs .

Synthetic Utility :

-

Halogenated derivatives show enhanced antimicrobial activity (MICs 0.15–5.57 µM against S. aureus) .

Reduction

-

Catalytic Hydrogenation : The α,β-unsaturated double bond is reduced to yield 2-chloro-3-(trifluoromethyl)hydrocinnamic acid .

Oxidation

-

Oxidative Cleavage : Ozonolysis or KMnO₄ converts the double bond to a carboxylic acid group, producing 2-chloro-3-(trifluoromethyl)phthalic acid .

Michael Addition Reactions

The α,β-unsaturated carbonyl acts as a Michael acceptor in conjugate additions:

Biological Relevance :

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Methanol/H₂SO₄ yields methyl esters for volatility enhancement .

-

Amidation : Coupling with aryl amines via EDCl/HOBt forms bioactive anilides .

Notable Derivatives :

| Derivative | Biological Activity |

|---|---|

| N-(3,5-Dichlorophenyl)amide | MIC = 0.29 µM (vs. M. marinum) |

| N-(3-CF₃-phenyl)amide | IC₅₀ = 2.17 µM (anti-inflammatory) |

Comparative Reactivity Table

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2-Chloro-3-(trifluoromethyl)cinnamic acid serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Reactions Involving this compound

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Chlorine can be replaced by other nucleophiles under suitable conditions. | Sodium hydroxide, potassium carbonate |

| Oxidation and Reduction | Can be oxidized or reduced to form different derivatives. | Potassium permanganate, lithium aluminum hydride |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds. | Palladium catalysts, boronic acids |

Pharmaceutical Research

Potential Drug Development

This compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural features may confer specific biological activities that are beneficial in drug development.

Biological Activities

Recent studies have indicated that derivatives of cinnamic acid, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.15 to 5.57 µM against S. aureus .

- Anticancer Potential : In vitro studies have shown significant inhibition of cancer cell lines, with IC50 values as low as 0.74 µM against liver cancer cells (HepG2) .

Material Science

Development of New Materials

In material science, this compound is investigated for its potential use in creating new materials with tailored properties. Its unique chemical structure contributes to its reactivity and applicability in developing advanced materials.

Agricultural Chemistry

Agrochemical Applications

The compound is also being explored for potential applications in agricultural chemistry, particularly in the development of agrochemicals that can enhance crop protection or growth.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cinnamic acid derivatives, including this compound, against several pathogens. The results indicated that this compound exhibited significant bactericidal activity, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers investigated the cytotoxic effects of cinnamic acid derivatives on multiple cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells through the inhibition of critical metabolic enzymes .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)cinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which are not extensively documented for this specific compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the chlorine atom.

2-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the chlorine atom at the second position.

4-(Trifluoromethyl)cinnamic acid: Similar structure but the trifluoromethyl group is at the fourth position .

Uniqueness

2-Chloro-3-(trifluoromethyl)cinnamic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Activité Biologique

2-Chloro-3-(trifluoromethyl)cinnamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the chemical formula C10H7ClF3O2, features a trifluoromethyl group that significantly influences its biological properties. The presence of halogens often enhances the lipophilicity and biological activity of organic compounds, making them more effective in various therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ NF-κB cells. The compound demonstrated a significant reduction in NF-κB activation, with IC50 values suggesting moderate cytotoxicity (IC50 = 11.60 µM) while maintaining anti-inflammatory efficacy .

Table 1: Inhibition of NF-κB Activity by this compound

| Compound | IC50 (µM) | % Inhibition of NF-κB |

|---|---|---|

| This compound | 11.60 | 10% - 27% |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied against various bacterial strains. It has shown promising results against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as mycobacterial strains such as Mycobacterium smegmatis and Mycobacterium marinum.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 0.15 - 5.57 | Not specified |

| Enterococcus faecalis (ATCC 29212) | 2.34 - 44.5 | Not specified |

| Mycobacterium smegmatis | 9.36 - 51.7 | Not specified |

| Mycobacterium marinum | 0.29 - 2.34 | Not specified |

In particular, the compound's ability to inhibit bacterial respiration was confirmed through MTT assays, demonstrating both bacteriostatic and bactericidal properties .

Case Studies

Study on Anti-inflammatory Effects:

A study conducted on various N-arylcinnamides, including derivatives of cinnamic acid, revealed that compounds with similar structures to this compound significantly reduced TNF-α secretion in macrophages stimulated with LPS. The highest inhibition observed was around 12.4% for certain derivatives .

Antimicrobial Efficacy Study:

In another investigation focusing on antimicrobial activities, several derivatives were synthesized and tested against resistant strains of bacteria, showing that modifications in the cinnamic structure could enhance antibacterial efficacy significantly compared to standard treatments like ampicillin .

Propriétés

IUPAC Name |

(E)-3-[2-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZAUAUEYJDKDP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.